3-Chloro-2-ethoxy-4-methylbenzaldehyde
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Overview
Description
3-Chloro-2-ethoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-4-methylbenzaldehyde typically involves the chlorination of 2-ethoxy-4-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-ethoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-2-ethoxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chlorinated benzaldehydes on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The chlorine atom and other functional groups on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a chlorine atom.
2-Chloro-3-ethoxy-4-methylbenzaldehyde: Similar structure but with different positions of the chlorine and ethoxy groups.
Uniqueness: 3-Chloro-2-ethoxy-4-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C10H11ClO2 |
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Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-2-ethoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-8(6-12)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
ZKNOROCGAOMDMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)C)C=O |
Origin of Product |
United States |
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